molecular formula C18H26N4OS B7147977 N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-2-pentan-3-ylpyrazole-3-carboxamide

N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-2-pentan-3-ylpyrazole-3-carboxamide

Cat. No.: B7147977
M. Wt: 346.5 g/mol
InChI Key: VKTGJEAYZLZSHX-UHFFFAOYSA-N
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Description

N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-2-pentan-3-ylpyrazole-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a thiazole ring, a cyclopentyl group, and a pyrazole carboxamide moiety, making it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-2-pentan-3-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4OS/c1-4-14(5-2)22-15(8-11-19-22)16(23)21-18(9-6-7-10-18)17-20-13(3)12-24-17/h8,11-12,14H,4-7,9-10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTGJEAYZLZSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=CC=N1)C(=O)NC2(CCCC2)C3=NC(=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-2-pentan-3-ylpyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the formation of the cyclopentyl group, and finally the attachment of the pyrazole carboxamide moiety. Common reagents used in these reactions include thionyl chloride, cyclopentanone, and hydrazine hydrate. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-2-pentan-3-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-2-pentan-3-ylpyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-2-pentan-3-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-2-pentan-3-ylpyrazole-3-carboxamide include:

  • N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]quinoline-3-carboxamide
  • 3-bromo-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-4-carboxamide

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

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